molecular formula C13H17NO B2641119 (2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol CAS No. 1436314-79-2

(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol

Cat. No. B2641119
CAS RN: 1436314-79-2
M. Wt: 203.285
InChI Key: FXEVGDQFHRNURZ-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds often involves multiple steps, each involving specific reagents and conditions . Retrosynthetic analysis is a common strategy used to plan the synthesis of complex molecules .


Molecular Structure Analysis

The molecular structure of organic compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, depending on their functional groups. These reactions can be studied using techniques such as titration, spectroscopy, and chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .

Scientific Research Applications

Pharmacological Derivatives and Synthesis

Compounds structurally related to "(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol" have been explored for their pharmacological values, particularly as derivatives of 1-phenoxy-3-amino-propan-2-ol. These derivatives are notable for their application in treating and prophylaxis of diseases, highlighting their beta-adrenergic or anti-arrhythmic properties. The synthesis methods for these compounds involve reactions with phenol or amino-propan-ol derivatives, indicating the chemical versatility and potential for modification to enhance pharmacological properties (Schenk, 2014).

Chiral Ligands in Catalysis

The enantioselective addition of diethylzinc to aldehydes catalyzed by derivatives similar to "(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol" underscores the compound's utility in synthetic chemistry. Chiral ligands derived from 1-phenylethylamine, related in structure to the compound of interest, have been utilized to achieve high enantioselectivity in synthesizing secondary alcohols. This application demonstrates the role of such compounds in catalyzing reactions that are crucial for producing enantiomerically pure substances, a key requirement in the pharmaceutical industry (Asami et al., 2015).

Schiff Base Derivatives and Molecular Investigation

Schiff base derivatives of amino propan-ol compounds have been synthesized and structurally characterized, providing insights into their potential applications in material science and molecular engineering. These studies involve the analysis of equilibrium structures, electronic properties, and intermolecular interactions through experimental and computational methods. The findings from such research can inform the development of new materials with specific optical, electronic, or catalytic properties (Khalid et al., 2018).

Transfer Hydrogenation Catalysis

Research into the catalytic activity of compounds in the transfer hydrogenation of imines has revealed the efficiency and selectivity of certain catalysts derived from propan-2-ol. This research highlights the importance of such compounds in facilitating chemical reactions that are significant for synthesizing amines, an essential class of compounds in organic chemistry and pharmacology. The findings emphasize the role of structural features and reaction conditions in determining the efficiency and outcomes of catalytic processes (Samec & Bäckvall, 2002).

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

properties

IUPAC Name

(2R)-2-[benzyl(prop-2-ynyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-9-14(12(2)11-15)10-13-7-5-4-6-8-13/h1,4-8,12,15H,9-11H2,2H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEVGDQFHRNURZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(CC#C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N(CC#C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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